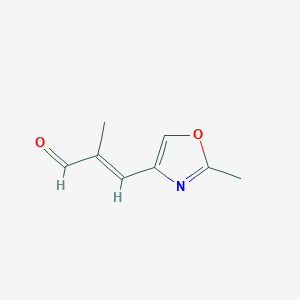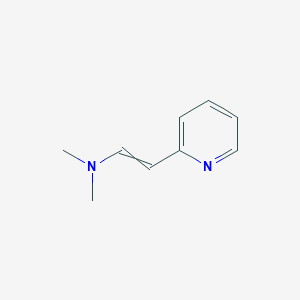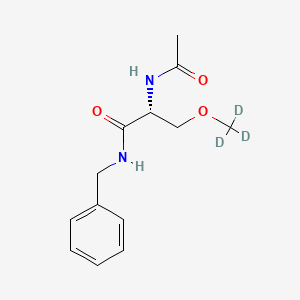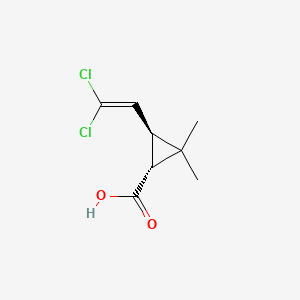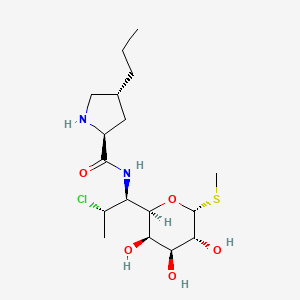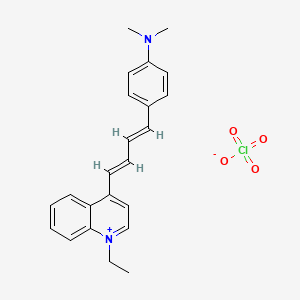
TNPA HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TNPA Hydrochloride, also known as tris(p-nitrophenyl)amine hydrochloride, is a chemical compound with significant applications in various fields. It is a derivative of tris(p-nitrophenyl)amine, which is known for its unique structural properties and reactivity. TNPA Hydrochloride is commonly used in organic synthesis and as an intermediate in the production of other chemical compounds.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of TNPA Hydrochloride involves the reaction of tris(p-nitrophenyl)amine with hydrochloric acid. The process typically includes the following steps:
- Dissolution of tris(p-nitrophenyl)amine in a suitable solvent such as ethanol or methanol.
- Addition of hydrochloric acid to the solution under controlled temperature and stirring conditions.
- Precipitation of TNPA Hydrochloride as a solid product, which is then filtered and dried.
Industrial Production Methods: In industrial settings, the production of TNPA Hydrochloride may involve more advanced techniques to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction parameters, and purification methods such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: TNPA Hydrochloride undergoes various chemical reactions, including:
Reduction: TNPA Hydrochloride can be reduced to tris(p-aminophenyl)amine using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups in TNPA Hydrochloride can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: TNPA Hydrochloride can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) in ethanol or methanol, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Reduction: Tris(p-aminophenyl)amine.
Substitution: Various substituted derivatives of tris(p-nitrophenyl)amine.
Oxidation: Oxidized derivatives of TNPA Hydrochloride.
科学的研究の応用
TNPA Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of TNPA Hydrochloride involves its interaction with specific molecular targets and pathways. For example, in reduction reactions, TNPA Hydrochloride acts as an electron acceptor, facilitating the transfer of electrons from the reducing agent to the nitro groups. This results in the formation of the corresponding amine derivatives. The exact molecular targets and pathways may vary depending on the specific application and reaction conditions.
類似化合物との比較
Tris(p-aminophenyl)amine: A reduced form of TNPA Hydrochloride with similar structural properties but different reactivity.
Tris(p-nitrophenyl)methane: Another compound with three nitrophenyl groups attached to a central carbon atom, used in similar applications.
Uniqueness: TNPA Hydrochloride is unique due to its specific structural arrangement and the presence of three nitro groups, which confer distinct reactivity and chemical properties. This makes it a valuable compound in various chemical and industrial processes.
特性
CAS番号 |
1114452-57-1 |
|---|---|
分子式 |
C19H21NO3 . HCl |
分子量 |
347.84 |
純度 |
>98% |
同義語 |
2,10,11-Trihydroxy-N-propylnoraporphine hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


